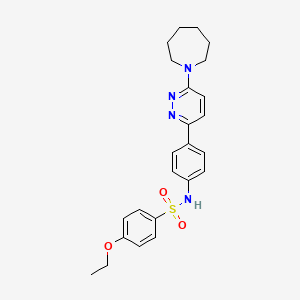
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide
Übersicht
Beschreibung
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide, also known as APY-0201, is a small molecule inhibitor that has gained attention in the scientific research community due to its potential therapeutic applications. This compound has been found to have inhibitory effects on a variety of enzymes and signaling pathways, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide involves the inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of PI3K, which is a key regulator of cell growth and survival. This compound also inhibits the activity of JAK, which is involved in the regulation of immune responses. Additionally, this compound has been found to inhibit the activity of MAPK, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces inflammation, and modulates immune responses. In vivo studies have shown that this compound has anti-tumor effects in various animal models of cancer, reduces inflammation in animal models of inflammatory diseases, and modulates immune responses in animal models of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide in lab experiments include its specificity and potency. This compound has been found to have high selectivity for its target enzymes and signaling pathways, which makes it a valuable tool for studying these pathways. Additionally, this compound has been found to be highly potent, which means that it can be used at low concentrations in experiments.
The limitations of using this compound in lab experiments include its moderate yield and high cost. The synthesis of this compound is a complex process that requires several steps, which can result in a moderate yield of the final product. Additionally, this compound is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide. One direction is to further investigate its potential therapeutic applications. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Another direction is to investigate the molecular mechanisms of this compound. Although this compound has been found to have inhibitory effects on several enzymes and signaling pathways, the exact mechanisms of its action are not fully understood. Further research is needed to elucidate the molecular mechanisms of this compound.
Finally, future research could focus on the development of more efficient synthesis methods for this compound. Improvements in the synthesis of this compound could lead to higher yields and lower costs, which would make it more accessible for research purposes.
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications. Its inhibitory effects on several enzymes and signaling pathways make it a valuable tool for studying these pathways. Further research is needed to determine its safety and efficacy in clinical trials and to elucidate its molecular mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on several enzymes and signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase (JAK) pathway. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of these pathways by this compound has the potential to be used as a therapeutic strategy for the treatment of cancer, inflammatory diseases, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-2-31-21-11-13-22(14-12-21)32(29,30)27-20-9-7-19(8-10-20)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZOGYQSUWQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



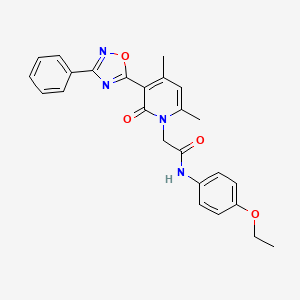
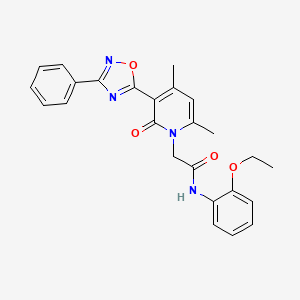
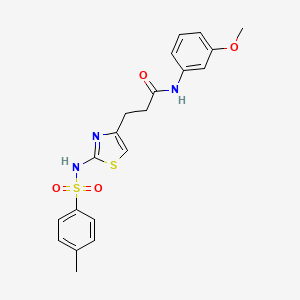
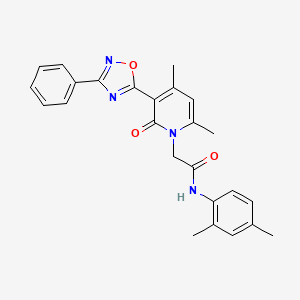
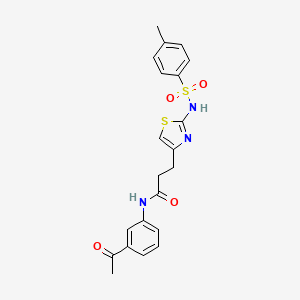

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206633.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3206648.png)
![3-(4-methoxybenzyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206667.png)
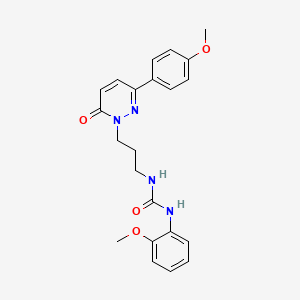
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206678.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B3206685.png)
